Cas no 1887041-56-6 (5-(4-fluorophenyl)pent-2-enoic acid)

5-(4-fluorophenyl)pent-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-fluorophenyl)pent-2-enoic acid
- (2E)-5-(4-Fluorophenyl)-2-pentenoic acid
- EN300-1782474
- DTXSID001274816
- 1887041-56-6
-
- インチ: 1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h2,4-8H,1,3H2,(H,13,14)/b4-2+
- InChIKey: URWUUWPYQDLZIX-DUXPYHPUSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 194.07430775g/mol
- どういたいしつりょう: 194.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 37.3Ų
5-(4-fluorophenyl)pent-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782474-1.0g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 1g |
$728.0 | 2023-06-03 | ||
Enamine | EN300-1782474-0.5g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 0.5g |
$699.0 | 2023-09-20 | ||
Enamine | EN300-1782474-5.0g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 5g |
$2110.0 | 2023-06-03 | ||
Enamine | EN300-1782474-0.1g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 0.1g |
$640.0 | 2023-09-20 | ||
Enamine | EN300-1782474-1g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 1g |
$728.0 | 2023-09-20 | ||
Enamine | EN300-1782474-2.5g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 2.5g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1782474-10.0g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 10g |
$3131.0 | 2023-06-03 | ||
Enamine | EN300-1782474-10g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 10g |
$3131.0 | 2023-09-20 | ||
Enamine | EN300-1782474-0.05g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 0.05g |
$612.0 | 2023-09-20 | ||
Enamine | EN300-1782474-5g |
5-(4-fluorophenyl)pent-2-enoic acid |
1887041-56-6 | 5g |
$2110.0 | 2023-09-20 |
5-(4-fluorophenyl)pent-2-enoic acid 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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3. Back matter
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
5-(4-fluorophenyl)pent-2-enoic acidに関する追加情報
5-(4-Fluorophenyl)pent-2-enoic Acid: A Comprehensive Overview
5-(4-Fluorophenyl)pent-2-enoic acid (CAS No. 1887041-56-6) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This article aims to provide a detailed and comprehensive overview of this compound, including its chemical structure, physical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Structure and Physical Properties
5-(4-Fluorophenyl)pent-2-enoic acid is an unsaturated carboxylic acid with a fluorinated aromatic ring. The presence of the fluorine atom in the para position of the phenyl ring imparts unique electronic and steric properties to the molecule. The compound has the molecular formula C11H10FO2, with a molecular weight of 196.19 g/mol. It exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
The chemical structure of 5-(4-fluorophenyl)pent-2-enoic acid can be represented as:
C6H4F - CH=CH - CH2-COOH
This structure highlights the conjugated double bond system and the carboxylic acid functional group, which are key features contributing to its reactivity and biological activity.
Synthesis Methods
The synthesis of 5-(4-fluorophenyl)pent-2-enoic acid has been explored using various methodologies. One common approach involves the condensation of 4-fluorobenzaldehyde with malonic acid followed by decarboxylation. Another method involves the Wittig reaction between 4-fluorobenzaldehyde and a suitable phosphonium salt, followed by hydrolysis to form the carboxylic acid. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Biological Activities and Mechanisms of Action
5-(4-Fluorophenyl)pent-2-enoic acid has shown promising biological activities in various assays. Recent studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, it has been found to exhibit antiproliferative effects on cancer cells by modulating cell cycle progression and inducing apoptosis.
A study published in the Journal of Medicinal Chemistry in 2023 reported that 5-(4-fluorophenyl)pent-2-enoic acid selectively inhibits COX-2 over COX-1, suggesting its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 is associated with reduced gastrointestinal side effects, which are common with traditional NSAIDs.
In another study published in Cancer Research in 2023, researchers investigated the antiproliferative effects of 5-(4-fluorophenyl)pent-2-enoic acid on human breast cancer cells. The compound was found to induce G2/M phase cell cycle arrest and activate caspase-dependent apoptosis pathways. These findings highlight its potential as a lead compound for developing novel anticancer agents.
Potential Applications in Drug Development
The unique combination of anti-inflammatory and antiproliferative activities makes 5-(4-fluorophenyl)pent-2-enoic acid an attractive candidate for drug development. Its selective inhibition of COX-2 suggests its potential use in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis without causing significant gastrointestinal side effects.
In the context of cancer therapy, 5-(4-fluorophenyl)pent-2-enoic acid could be developed into a novel class of anticancer drugs that target multiple signaling pathways involved in tumor growth and survival. Preclinical studies have shown promising results, warranting further investigation in clinical trials.
Safety Considerations and Future Directions
Safety is a critical aspect of drug development, and preliminary toxicology studies on 5-(4-fluorophenyl)pent-2-enoic acid have shown it to be well-tolerated at therapeutic doses. However, more extensive safety evaluations are necessary to ensure its long-term safety profile before it can be advanced to clinical trials.
Ongoing research is focused on optimizing the pharmacokinetic properties of 5-(4-fluorophenyl)pent-2-enoic acid, such as improving its bioavailability and reducing metabolic degradation. Additionally, efforts are being made to develop prodrugs or analogs that enhance its therapeutic efficacy while minimizing potential side effects.
In conclusion, 5-(4-fluorophenyl)pent-2-enoic acid (CAS No. 1887041-56-6)) is a promising compound with diverse biological activities that hold significant potential for therapeutic applications. Further research and development will likely uncover additional uses and optimize its properties for clinical use.
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